- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amidesSynlett, 2010, (8), 1273-1275,
Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide structure
商品名:2-Benzoylacetanilide
2-Benzoylacetanilide 化学的及び物理的性質
名前と識別子
-
- 3-Oxo-N,3-diphenylpropanamide
- 2-BENZOYLACETANILIDE
- 2-BENZOYLACETOANILIDE
- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
- ilide
- N,3-Diphenyl-3-oxopropionamide
- N-Phenyl-β-oxobenzenepropanamide
- Acetanilide BP
- USP
- Benzoylacetanilide
- 3-Oxo-3-phenylpropionanilide
- Benzenepropanamide, .beta.-oxo-N-phenyl-
- Acetamide,N-(2-benzoylphenyl)-
- XRZDIHADHZSFBB-UHFFFAOYSA-N
- 3-oxo-3-phenyl-N-phenylpropanamide
- NSC210265
- alpha-Benzoylacetanilide
- Benzoylacetoanilide; 98%
- .alpha.-Benzoylacetanilide
- .alpha.-Benzoylacetoanilide
- Oprea1_091654
- MLS001180391
- 3-oxo-
- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
- β-Oxo-N-phenylbenzenepropanamide (ACI)
- N-Phenylbenzoylacetamide
- NSC 210265
- MFCD00003084
- 2-Benzoylacetanilide, 98%
- J-640238
- HMS1760D03
- NSC-210265
- SMR000476093
- AKOS000266773
- UNII-F2F5R8VPP9
- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
- SCHEMBL1098345
- CHEMBL1704955
- F2F5R8VPP9
- D88713
- J-800245
- J-640246
- 3-Oxo-N,3-diphenylpropanamide #
- AF-628/30935026
- 3-oxo-N,3-diphenyl-propionamide
- propanamide, 3-oxo-3,N-diphenyl-
- [Bis(3Facetoxy)iodo]pentafluorobenzene
- HMS2804A18
- AS-59721
- EN300-16262
- Z55119693
- AC-907/25014381
- B0904
- NS00040466
- EINECS 213-503-7
- 959-66-0
- DTXSID00242024
- 2-Benzoylacetanilide
-
- MDL: MFCD00003084
- インチ: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
- InChIKey: XRZDIHADHZSFBB-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 239.09500
- どういたいしつりょう: 239.094629
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.205
- ゆうかいてん: 105.0 to 108.0 deg-C
- ふってん: 473.6°C at 760 mmHg
- フラッシュポイント: 194.5°C
- 屈折率: 1.624
- ようかいど: acetone: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 46.17000
- LogP: 2.97110
- ようかいせい: エタノールやクロロホルムに溶けやすく、水やベンゼンに微溶解する
2-Benzoylacetanilide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:AB4542950
- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD71129)
- リスク用語:R36/37/38
2-Benzoylacetanilide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Benzoylacetanilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 1g |
¥90.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 5g |
¥266.00 | 2024-04-23 | |
Enamine | EN300-16262-10.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 10.0g |
$173.0 | 2025-03-21 | |
TRC | B207923-100mg |
2-Benzoylacetanilide |
959-66-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM304835-100g |
2-Benzoylacetanilide |
959-66-0 | 95% | 100g |
$219 | 2021-06-16 | |
Fluorochem | 226655-25g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 25g |
£81.00 | 2022-02-28 | |
Enamine | EN300-16262-25.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 25.0g |
$253.0 | 2025-03-21 | |
Ambeed | A503927-5g |
2-Benzoylacetanilide |
959-66-0 | 98% | 5g |
$29.0 | 2025-02-20 | |
Enamine | EN300-16262-0.1g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |
2-Benzoylacetanilide |
959-66-0 | 98.0% | 5mg |
¥100 | 2021-05-07 |
2-Benzoylacetanilide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt
リファレンス
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular CyclizationJournal of Organic Chemistry, 2013, 78(11), 5385-5392,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Scaffold hopping approach on the route to selective tankyrase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 87, 611-623,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- Nucleophilic behavior of 1-substituted morpholino ethenesTetrahedron, 1978, 34(16), 2537-43,
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
リファレンス
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazolesTetrahedron Letters, 2016, 57(30), 3298-3302,
合成方法 8
合成方法 9
合成方法 10
はんのうじょうけん
1.1 3 min, 178 °C
リファレンス
- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiationTetrahedron Letters, 2003, 44(43), 7957-7959,
合成方法 11
合成方法 12
合成方法 13
はんのうじょうけん
リファレンス
- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamineZhurnal Organicheskoi Khimii, 1988, 24(1), 210-17,
合成方法 14
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 36 h
リファレンス
- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room TemperatureOrganic Letters, 2021, 23(21), 8189-8193,
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C
リファレンス
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium saltsOrganic & Biomolecular Chemistry, 2021, 19(5), 1109-1114,
合成方法 17
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C
リファレンス
- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivativesTetrahedron Letters, 2021, 79,,
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
リファレンス
- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic CenterChemistry - A European Journal, 2012, 18(20), 6152-6157,
合成方法 20
2-Benzoylacetanilide Raw materials
- 3-Oxo-3-phenylpropanoic acid
- N-Phenylhydroxylamine
- Ethyl benzoylacetate
- 3-Phenylpropiolaldehyde
- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-
- Phenylboronic acid
- 3-oxo-3-phenyl-propanenitrile
- Iodonium, diphenyl-
- Acetophenone
- 2-Cyano-N-phenylacetamide
- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-
- alpha-diazoacetophenone
- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester
2-Benzoylacetanilide Preparation Products
2-Benzoylacetanilide 関連文献
-
Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811
-
Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905
-
Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940
-
Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446
-
Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447
959-66-0 (2-Benzoylacetanilide) 関連製品
- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)
- 7470-51-1(N-(4-acetylphenyl)propanamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 503537-97-1(4-bromooct-1-ene)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:959-66-0)2-Benzoylacetanilide, ≥ 98.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:959-66-0)乙酰苯胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ